
1-Allyl-2,5-dimethylpiperazine
Overview
Description
1-Allyl-2,5-dimethylpiperazine, also known as this compound, is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
1-Allyl-2,5-dimethylpiperazine is primarily explored for its role as a precursor in the synthesis of various pharmaceutical compounds. Its potential therapeutic applications include:
- Opioid Receptor Modulation : Research indicates that this compound may act as a ligand for delta-opioid receptors, which are implicated in pain modulation and addiction pathways. Studies have shown that it can influence neurochemical pathways relevant to pain relief and substance use disorders .
- Neurodegenerative Disease Treatment : The compound's electrophilic properties suggest potential interactions with biomolecules that could lead to therapeutic effects in conditions such as Parkinson's disease and schizophrenia. Molecular docking studies indicate that it may inhibit pathways relevant to these disorders, highlighting its potential as a therapeutic agent .
Synthesis and Case Studies
The synthesis of this compound typically involves enantioconvergent methods that yield high-purity products without the need for extensive purification processes. For example, one study reported an efficient synthesis route from trans-2,5-dimethylpiperazine, achieving significant yields .
Case Study: Neuropharmacological Potential
A notable investigation into the pharmacological properties of this compound involved molecular docking simulations against various protein targets associated with neurodegenerative diseases. The study identified promising interactions with monoamine oxidase and other relevant enzymes, suggesting that derivatives of this compound could be developed into effective treatments for conditions like Alzheimer's disease .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds can be insightful:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2,5-Dimethylpiperazine | Lacks the allyl group | Different chemical and biological properties |
1-Allyl-2,5-dimethylcyclopentanone | Cyclopentane ring instead of piperazine | Variations in reactivity and biological activity |
3-Methyl-1-pentylpiperazine | Contains a pentyl group | Potential differences in pharmacological effects |
This table illustrates how the incorporation of the allyl group in this compound contributes to its distinct pharmacological profile compared to other piperazine derivatives.
Q & A
Basic Research Questions
Q. What are the synthetic routes for 1-Allyl-2,5-dimethylpiperazine, and how is stereochemical purity achieved?
Methodological Answer: this compound is synthesized via nucleophilic substitution or alkylation of trans-2,5-dimethylpiperazine with allyl halides. Stereochemical control is critical, as the allyl group’s position and configuration (e.g., (2R,5S)-enantiomer) significantly influence biological and catalytic activity . Enantiomeric resolution is achieved using chiral resolving agents like camphoric acids, enabling >99% optical purity. X-ray crystallography confirms absolute configurations (e.g., 2S,5R for (+)-enantiomers) . Hydrothermal methods, involving metal halides and acids, are also employed for templated synthesis of hybrid materials .
Q. How does this compound function as an additive in asymmetric organocatalysis?
Methodological Answer: In catalytic systems, this compound acts as a co-catalyst or proton-transfer mediator. For example, in peptide-catalyzed asymmetric reactions, it enhances iminium ion formation, improving substrate activation and enantioselectivity. Solvent polarity modulates its role: in nonpolar solvents (e.g., CHCl₃), it synergizes with chiral catalysts to achieve high enantiomeric excess (80% ee), while polar solvents (e.g., DMSO) promote competing achiral pathways, reducing selectivity . Stoichiometric studies recommend 15 mol% catalyst loading and 5-day reaction times for optimal yield and stereocontrol .
Advanced Research Questions
Q. What strategies resolve enantiomeric contributions in catalytic systems using this compound?
Methodological Answer: Competing enantioselective pathways are dissected via:
- Solvent Polarity Analysis : Polar solvents (e.g., DMSO) increase proton diffusion, enabling protonated this compound to activate substrates independently, reducing chiral induction. Nonpolar solvents favor catalyst-additive collaboration .
- Kinetic Isotopic Studies : Deuterated analogs differentiate proton-transfer rates between chiral catalysts and additives.
- Chiral HPLC/CE : Direct separation of reaction products quantifies enantiomeric excess (e.g., 80% ee in CHCl₃ vs. racemic mixtures in DMSO) .
Q. How does structural modification (e.g., allyl group) influence the templating effect in hybrid material synthesis?
Methodological Answer: The allyl group in this compound introduces steric and electronic effects during metal halide synthesis. For example, in hydrothermal reactions with Ag/Cu/Cd, the allyl moiety directs low-dimensional structures (e.g., 1D chains or 2D layers) by modulating ligand-metal coordination. Comparative studies with non-allylated analogs (e.g., trans-2,5-dimethylpiperazine) reveal altered crystallinity and optical properties, such as tunable white phosphor emissions (CRI >92) in Mn-doped perovskites . Polycondensation with terephthaloyl chloride yields stiff-chain polymers, where allyl substituents affect intrinsic viscosity and thermal stability .
Q. What methodologies assess the radical scavenging activity of this compound derivatives?
Methodological Answer: Radical scavenging is evaluated via:
- ABTS/DPPH Assays : Quantify electron/proton donation by measuring absorbance decay at 734 nm (ABTS) or 517 nm (DPPH). Trans-2,5-dimethylpiperazine derivatives show higher activity than metal complexes due to enhanced proton diffusion and reactive sites (e.g., secondary amines) .
- EPR Spectroscopy : Detects stable radical adducts (e.g., DMPO-OH spin traps) to map reaction mechanisms.
- Structure-Activity Relationships (SAR) : Methyl/allyl substituents increase electron density on nitrogen, enhancing radical neutralization .
Q. How does this compound participate in hydrogen storage systems?
Methodological Answer: Reversible hydrogenation/dehydrogenation cycles between this compound and its pyrazine derivative enable H₂ storage. Iridium catalysts facilitate three H₂ equivalents uptake/release under mild conditions. Solvent-free systems achieve >95% efficiency over four cycles, with allyl groups stabilizing intermediates via π-allyl interactions. Mass spectrometry (MS) and gas chromatography (GC) monitor byproduct formation (e.g., methylpyrazines), ensuring system robustness .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,5-dimethyl-1-prop-2-enylpiperazine |
InChI |
InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3 |
InChI Key |
VKUXNUOPPQWDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(CN1CC=C)C |
Pictograms |
Flammable; Irritant |
Synonyms |
(-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine 1-allyl-2,5-dimethylpiperazine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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